N-(4-Bromophenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide
CAS No.: 899935-38-7
Cat. No.: VC8314161
Molecular Formula: C21H20BrN3OS
Molecular Weight: 442.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899935-38-7 |
|---|---|
| Molecular Formula | C21H20BrN3OS |
| Molecular Weight | 442.4 g/mol |
| IUPAC Name | N-(4-bromophenyl)-2-[(2-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C21H20BrN3OS/c22-16-8-10-17(11-9-16)23-18(26)14-27-20-19(15-6-2-1-3-7-15)24-21(25-20)12-4-5-13-21/h1-3,6-11H,4-5,12-14H2,(H,23,26) |
| Standard InChI Key | HZBAWMBREPMTBW-UHFFFAOYSA-N |
| SMILES | C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4 |
| Canonical SMILES | C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Introduction
Synthesis and Chemical Reactivity
The synthesis of N-(4-Bromophenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide would likely involve multiple steps, similar to other complex organic compounds. These steps typically require careful control of reaction conditions to optimize yield and purity. The chemical reactivity of this compound can be analyzed through various types of reactions, which are essential for modifying it for specific applications or enhancing its biological activity.
Biological Activity and Potential Applications
Compounds with similar structural features to N-(4-Bromophenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide often exhibit significant biological activities, including antimicrobial and anticancer properties. The unique combination of a bromo substituent and a diazaspiro structure may enhance its interaction with biological targets such as enzymes or receptors.
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2-Bromo-4'-fluoroacetophenone | Bromo and fluoro groups on phenyl | Intermediate in organic synthesis |
| 3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona | Diazaspiro structure | Potential anticancer activity |
| Thiazolopyridine derivatives | Heterocyclic compounds with sulfur | Adenosine receptor modulation |
Research Findings and Future Directions
Interaction studies using techniques such as molecular docking and binding affinity assays are essential to elucidate how compounds like N-(4-Bromophenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide interact with biological macromolecules. These studies can provide insights into their mechanisms of action and help identify potential therapeutic targets.
Given the lack of specific data on N-(4-Bromophenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide, further research is necessary to fully explore its properties and applications. The compound's unique structural features suggest potential for use in medicinal chemistry, particularly in developing new pharmaceuticals targeting microbial infections or cancer.
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